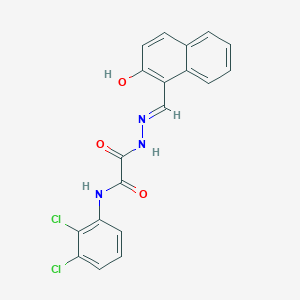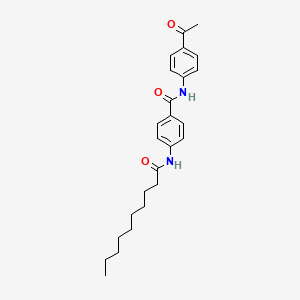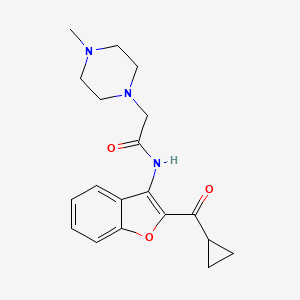
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorophenyl group, a hydroxynaphthalenyl group, and a hydrazinyl-oxoacetamide moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the hydrazone intermediate: Reacting 2-hydroxynaphthaldehyde with hydrazine hydrate under reflux conditions.
Coupling with dichlorophenyl acetic acid: The hydrazone intermediate is then reacted with 2,3-dichlorophenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide may undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalenyl ring can be oxidized to form a ketone.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- N-(2,3-Dichlorophenyl)-2-hydrazinyl-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-hydroxyphenyl)methylenehydrazinyl-2-oxoacetamide
Uniqueness
N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is unique due to the presence of the hydroxynaphthalenyl group, which may confer specific chemical properties and biological activities not found in similar compounds.
特性
CAS番号 |
328008-85-1 |
|---|---|
分子式 |
C19H13Cl2N3O3 |
分子量 |
402.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H13Cl2N3O3/c20-14-6-3-7-15(17(14)21)23-18(26)19(27)24-22-10-13-12-5-2-1-4-11(12)8-9-16(13)25/h1-10,25H,(H,23,26)(H,24,27)/b22-10+ |
InChIキー |
NLBVZCKWPFPOCI-LSHDLFTRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-5-methoxyphenol](/img/structure/B11547397.png)
![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11547409.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)

![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547429.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)

![Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]](/img/structure/B11547442.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547446.png)


![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)